Tetraphenylthiophene
Overview
Description
Tetraphenylthiophene is an organic compound characterized by a thiophene ring substituted with four phenyl groups. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research, including materials science and organic electronics.
Mechanism of Action
Target of Action
Tetraphenylthiophene, also known as 2,3,4,5-Tetraphenylthiophene, is a propeller-shaped molecule that primarily targets the excited state mechanisms . It is a member of the family of molecules that exhibit Aggregation Induced Emission (AIE), although it features weaker AIE compared to other members .
Mode of Action
The interaction of this compound with its targets involves the excited state mechanisms and the role of triplet states . The nonradiative decay in this compound is driven by bond breaking, and due to the significant spin-orbit couplings along the reaction coordinate, intersystem crossing plays an important role in the mechanism .
Biochemical Pathways
The biochemical pathways affected by this compound involve the potential energy surfaces with a special focus on the role of triplet states . The aggregation in the solid state hampers the access to internal conversion pathways. Intersystem crossing is active in the crystal phase, which explains the weak aie of this molecule .
Pharmacokinetics
Its physical properties such as density (1142±006 g/cm3), melting point (184-185°C), boiling point (4022±140 °C), and vapor pressure (258E-06mmHg at 25°C) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its luminescent properties . It exhibits Aggregation Induced Emission (AIE) characteristics, and its fluorescence emission intensity values measured in the aggregated state were hundred times higher than those values measured in benign solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenylthiophene can be synthesized through several methods. One common approach involves the cycloaddition of aromatic alkynes. For example, the reaction of aromatic alkynes with sulfur sources under specific conditions can yield this compound . Another method involves the Friedel–Crafts reaction, where this compound is synthesized by reacting this compound with trichloro-1,3,5-triazine in the presence of a catalyst like aluminum chloride in dichloromethane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions: Tetraphenylthiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Substitution reactions often involve electrophilic aromatic substitution, where this compound reacts with electrophiles in the presence of catalysts.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Tetraphenylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of conjugated polymers and other complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential of this compound derivatives in drug development and therapeutic applications.
Comparison with Similar Compounds
Tetraphenylfuran: Similar in structure to tetraphenylthiophene but exhibits different photophysical properties, such as aggregation-caused quenching instead of AIE.
Thiophene Derivatives: Various thiophene-based compounds share structural similarities with this compound and are studied for their electronic and biological properties.
Uniqueness: this compound is unique due to its combination of a thiophene core with four phenyl groups, which imparts distinct electronic properties and makes it suitable for specific applications in materials science and organic electronics.
Properties
IUPAC Name |
2,3,4,5-tetraphenylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20S/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFBWJOMLIHUDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172189 | |
Record name | Tetraphenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1884-68-0 | |
Record name | 2,3,4,5-Tetraphenylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1884-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraphenylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001884680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraphenylthiophene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56485 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetraphenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraphenylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tetraphenylthiophene?
A1: this compound (TPT) has a molecular formula of C28H20S and a molecular weight of 388.53 g/mol.
Q2: What are the key spectroscopic characteristics of TPT?
A2: TPT can be characterized using various spectroscopic techniques, including:
Q3: Is TPT soluble in common organic solvents?
A3: TPT exhibits varying solubility depending on the specific solvent and the presence of substituents. While unsubstituted TPT has limited solubility, introducing flexible chains like nonanoyl groups or bulky substituents like 4-phenylquinoline can significantly improve its solubility in organic solvents such as tetrahydrofuran (THF), chloroform, and dichloromethane. [, , ]
Q4: How thermally stable is TPT?
A4: TPT generally demonstrates excellent thermal stability. Thermogravimetric analysis (TGA) indicates that polymers incorporating the TPT moiety often exhibit no weight loss below 400 °C, even in air. [, ] The specific thermal properties, such as glass transition temperature (Tg), can be influenced by the nature of the polymer backbone and the presence of other substituents. [, ]
Q5: Can TPT be incorporated into polymers, and how does this affect its properties?
A5: Yes, TPT has been successfully incorporated into various polymers, including polyimides, polyamides, and polyfluorenes. [, , , , , ] The inclusion of TPT often enhances the thermal stability and solubility of the resulting polymers. [, , ] Furthermore, the presence of the TPT moiety can influence the polymer's optical properties, potentially leading to applications in light-emitting diodes. [, , ]
Q6: What is aggregation-induced emission (AIE), and how does it relate to TPT?
A6: AIE is a phenomenon where certain molecules exhibit enhanced fluorescence emission upon aggregation. TPT and its derivatives have been extensively studied for their AIE properties. [, , , , , , , ] This behavior is often attributed to restricted intramolecular rotation (RIR) in the aggregated state, leading to a decrease in non-radiative decay pathways and an increase in fluorescence quantum yield. [, ]
Q7: How do substituents on TPT affect its AIE properties?
A7: The nature and position of substituents on the TPT core significantly impact its AIE behavior. Bulky substituents, like 4-phenylquinoline, can enhance RIR even in solution, leading to strong emission regardless of aggregation. [] Conversely, smaller substituents might require aggregation for pronounced AIE effects. [, ] The presence of hydrogen-bonding groups can further influence AIE by promoting intermolecular interactions and enhancing aggregation. []
Q8: Does TPT exhibit any catalytic activity?
A8: While TPT itself is not typically recognized as a catalyst, it plays a crucial role in understanding catalytic processes. For example, the hydrodesulfurization of sulfur-containing heterocycles, a significant reaction in petroleum refining, has been investigated using this compound as a model compound. [] This research helps elucidate reaction mechanisms and the role of catalysts in removing sulfur from fossil fuels.
Q9: Have computational methods been used to study TPT?
A9: Yes, computational chemistry techniques, including Density Functional Theory (DFT) calculations, have been employed to investigate the electronic structure, optical properties, and piezo-responsive luminescence of TPT. [] These studies provide valuable insights into the relationship between molecular structure, packing arrangements, and the observed photophysical behavior of TPT.
Q10: How do structural modifications of TPT impact its properties?
A10: Modifying the TPT structure significantly affects its properties. Introducing electron-donating or electron-withdrawing groups can alter the electronic structure and influence its optical properties, such as absorption and emission wavelengths. [, ] Additionally, the size and flexibility of substituents play a crucial role in determining solubility, thermal stability, and aggregation behavior. [, , ]
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